

Structural comparison between anhydrous and monohydrate barium bromate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Barium bromate

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A Structural Showdown: Anhydrous vs. Monohydrate Barium Bromate

For researchers and professionals in materials science and drug development, understanding the nuanced structural differences between the anhydrous and monohydrate forms of **barium bromate**, $\text{Ba}(\text{BrO}_3)_2$, is crucial for its application. The presence of a single water molecule in the crystal lattice of the monohydrate introduces significant alterations to its crystallographic parameters, bonding, and thermal stability when compared to its anhydrous counterpart. This guide provides a detailed structural comparison, supported by experimental data, to illuminate these key distinctions.

Crystallographic and Structural Parameters: A Tale of Two Lattices

The fundamental difference between anhydrous and monohydrate **barium bromate** lies in their crystal structures. X-ray crystallography studies have revealed distinct crystal systems, space groups, and unit cell dimensions for the two forms.

Anhydrous **barium bromate** is isomorphous with α -barium iodate and crystallizes in the monoclinic crystal system with the space group $C2/c$. In contrast, **barium bromate** monohydrate also adopts a monoclinic structure but belongs to the $I2/c$ space group[1]. The inclusion of water in the crystal lattice of the monohydrate leads to changes in the unit cell parameters, as detailed in the table below.

Property	Anhydrous Barium Bromate ($Ba(BrO_3)_2$)	Barium Bromate Monohydrate ($Ba(BrO_3)_2 \cdot H_2O$)
Crystal System	Monoclinic	Monoclinic
Space Group	$C2/c$	$I2/c$ [1]
Unit Cell Parameters		
a	13.32 Å (1332 pm)	9.0696(10) Å[1]
b	7.90 Å (790 pm)	7.8952(9) Å[1]
c	8.58 Å (858 pm)	9.6295(8) Å[1]
β	134.2°	93.26(1)°[1]
Volume (V)	Not explicitly found	688.4(2) Å ³ [1]
Formula Units (Z)	4	4[1]

The Role of Water: Hydrogen Bonding and Coordination

The water molecule in **barium bromate** monohydrate is not merely a passive occupant of the crystal lattice. It actively participates in the structural framework through hydrogen bonding. In the monohydrate, each barium atom is coordinated by eleven oxygen atoms, with Ba-O distances ranging from 2.702(6) to 3.057(2) Å[1]. The water molecule is involved in a hydrogen bond, with an O...O distance of 2.832(4) Å[1]. This intricate network of hydrogen bonds contributes to the stability of the monohydrate's crystal structure.

The average Br-O bond length in the monohydrate is 1.652(6) Å, which corrects to 1.661(5) Å after accounting for thermal motion[1]. Detailed bond lengths and angles for anhydrous **barium**

bromate are not readily available in the searched literature, precluding a direct comparison at this level.

Thermal Stability: The Impact of Hydration

The presence of water of crystallization significantly influences the thermal stability of **barium bromate**. The monohydrate form is less thermally stable than its anhydrous counterpart. Thermogravimetric analysis (TGA) would show that **barium bromate** monohydrate loses its water of crystallization at approximately 190°C to form the anhydrous salt. The anhydrous form is stable up to a higher temperature, decomposing at around 265-270°C into barium bromide and oxygen.

Compound	Dehydration Temperature	Decomposition Temperature
Barium Bromate Monohydrate	~190°C	~265-270°C (after dehydration)
Anhydrous Barium Bromate	N/A	~265-270°C

Experimental Protocols

Synthesis of Barium Bromate

Anhydrous Barium Bromate: Anhydrous **barium bromate** can be prepared by heating the monohydrate at a temperature above 190°C to drive off the water of crystallization.

Barium Bromate Monohydrate: Crystals of the monohydrate can be prepared by mixing hot aqueous solutions of barium nitrate and sodium bromate and allowing the mixture to cool slowly[1]. The resulting precipitate is then filtered and dried.

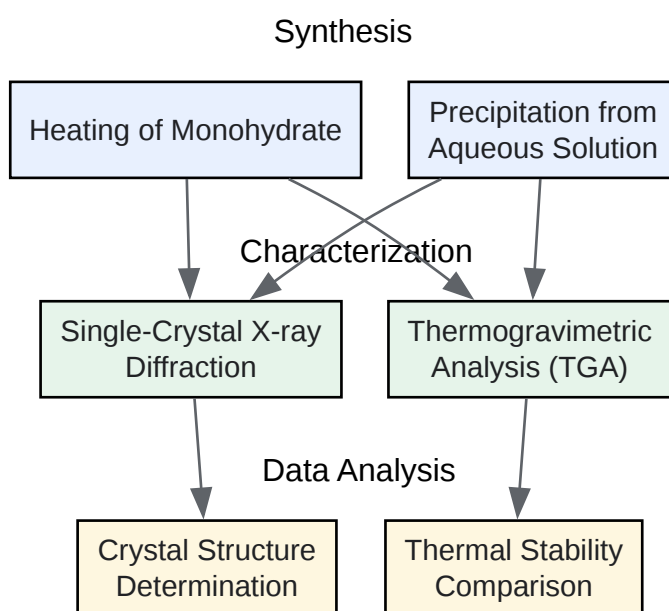
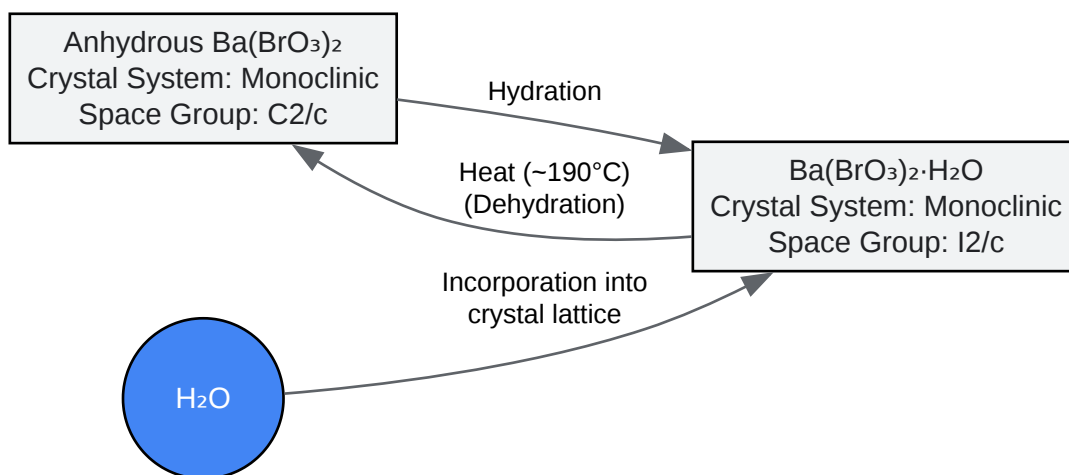
X-ray Crystallography

The determination of the crystal structures of both anhydrous and monohydrate **barium bromate** is achieved through single-crystal X-ray diffraction.

- **Crystal Selection:** A suitable single crystal of either the anhydrous or monohydrate form is selected and mounted on a goniometer head.

- **Data Collection:** The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and refined using least-squares techniques to obtain the final crystal structure.

Visualizing the Structural Relationship and Experimental Workflow



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References

- 1. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Structural comparison between anhydrous and monohydrate barium bromate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079177/docs#structural-comparison-between-anhydrous-and-monohydrate-barium-bromate>]

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